4-(1H-Imidazol-4-yl)aniline

ASIC3 inhibition Pain research Ion channel pharmacology

Automated library synthesis often suffers from regioisomeric contamination when tautomeric imidazole building blocks are procured without verified purity. 4-(1H-Imidazol-4-yl)aniline addresses this directly: • Tautomerically pure (≥98% HPLC, single peak) - eliminates N-alkylated regioisomeric mixtures that require additional purification. • Consistent ASIC3 inhibitory activity (IC50 430 µM) provides a reliable baseline for SAR expansion, avoiding the 160 µM bias of benzylamine analogs. • Higher melting point (150-155°C) ensures stability during automated powder dispensing, reducing handling failures.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 29528-28-7
Cat. No. B1298272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Imidazol-4-yl)aniline
CAS29528-28-7
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CN2)N
InChIInChI=1S/C9H9N3/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2,(H,11,12)
InChIKeyCENKJXADYBDCLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Imidazol-4-yl)aniline: Procurement Identity & Core Properties


4-(1H-Imidazol-4-yl)aniline (C₉H₉N₃, MW 159.19) is a heteroaromatic primary amine comprising a para-substituted aniline core linked to an imidazole ring at the 4-position. The compound is commercially supplied as a crystalline solid (mp 150–155 °C, purity ≥98% by HPLC) and is classified as an irritant under CLP criteria [1]. Its bifunctional architecture—an aniline NH₂ group and a tautomeric imidazole N–H—makes it a versatile fragment for parallel library synthesis in medicinal chemistry and a ligand precursor in coordination chemistry .

Scaffold Bifunctional aniline-imidazole fragment for parallel library synthesis
Chemistry Protonatable ligand precursor for coordination chemistry
Form Crystalline solid with defined melting range for solid-phase handling

4-(1H-Imidazol-4-yl)aniline: Regioisomeric & Scaffold Specificity


Although the molecular formula C₉H₉N₃ is shared among several imidazolyl-aniline regioisomers, simply substituting one for another risks procurement of a compound with a fundamentally different pharmacological fingerprint, physicochemical stability, and synthetic reactivity. Commercial listings frequently confuse the 4‑yl and 5‑yl tautomers, and the 1‑yl isomer (CAS 2221‑00‑3) exhibits a significantly lower melting point (143–147 °C [1]) and altered electronic character due to the absence of a free imidazole N–H. Even within a single target class—acid‑sensing ion channel 3 (ASIC3)—the measured inhibitory potency varies more than 2.5‑fold between closely related 4‑imidazolyl‑substituted aniline derivatives [2]. Consequently, procurement decisions must be driven by quantitative, target‑specific evidence rather than nominal structural similarity.

1‑yl regioisomer
4-(1H-imidazol-1-yl)aniline lacks the free imidazole N–H, altering hydrogen-bonding capacity and electronic character. Reported melting point is significantly lower, which may shift solid-state stability during storage.
Tautomeric mixture
Samples labeled as the 5‑yl tautomer may contain equilibrium mixtures. N‑alkylation can yield regioisomeric product mixtures, compromising library fidelity and requiring additional purification.
Benzylamine analog
Replacement of the aniline NH₂ with a methylene-amine linker, as in (4-(1H-imidazol-4-yl)phenyl)methanamine, may shift ion-channel engagement. Reported ASIC3 inhibitory context differs, which can misdirect SAR interpretation.

4-(1H-Imidazol-4-yl)aniline: Head-to-Head Differentiation Evidence


ASIC3 Inhibitory Potency Differentiation

When tested in a manual patch‑clamp electrophysiology assay on human ASIC3 expressed in HEK293 cells, 4‑(1H‑imidazol‑4‑yl)aniline showed an IC₅₀ of 430 000 nM (430 µM), whereas the structurally proximal (4‑(1H‑imidazol‑4‑yl)phenyl)methanamine, which replaces the aniline NH₂ with a methylene‑amine chain, exhibited an IC₅₀ of 160 000 nM (160 µM) [1]. This represents a 2.69‑fold potency shift driven solely by the nature of the amino‑bearing linker, underscoring that the aniline substitution pattern directly governs ion‑channel engagement.

ASIC3 Inhibitory Potency
Cross-study comparable
430 000 nM vs. 160 000 nM (2.69‑fold shift)
Reported assay potency context differs. Linker substitution directs ion-channel engagement.
Manual patch-clamp on human ASIC3 in HEK293 cells. Supports SAR baseline selection.
ASIC3 inhibition Pain research Ion channel pharmacology

Solid-State Thermal Stability: Regioisomer Comparison

Differential scanning calorimetry or capillary melting point analysis reveals that 4‑(1H‑imidazol‑4‑yl)aniline melts at 150–155 °C , whereas the N‑linked regioisomer 4‑(1H‑imidazol‑1‑yl)aniline (CAS 2221-00-3) melts at 141–147 °C [1]. The higher and narrower melting range of the 4‑yl isomer indicates greater lattice energy and a lower risk of solid‑state form change during ambient or slightly elevated temperature shipping and storage.

Solid-State Thermal Stability
Direct head-to-head
150–155 °C vs. 141–147 °C (≥ 8 °C upward shift)
Higher melting range suggests greater lattice energy and lower risk of solid-form change.
Capillary melting point on supplied crystalline solid. Supports procurement specification review.
Polymorph stability Solid-state processing Procurement specification

Ionization State: Aniline vs. Phenylimidazole

The predicted acid‑dissociation constant (pKa) of the anilinium group in 4‑(1H‑imidazol‑4‑yl)aniline is 14.61 ± 0.10 , reflecting strong basicity that ensures the molecule remains predominantly protonated at physiological pH. In contrast, 4‑phenyl‑1H‑imidazole lacks the aniline amino group and exhibits a pKa of ~12.5 for the imidazolium proton [1], leading to a neutral species under the same conditions. The ~2‑unit pKa gap translates to a 100‑fold difference in the proportion of ionized vs. neutral species at pH 7.4, directly impacting solubility, permeability, and target‑binding electrostatics.

Ionization State
Class-level inference
Predicted pKa 14.61 vs. ~12.5 (~100‑fold differential in ionized/neutral ratio at pH 7.4)
Divergent ionization profiles may impact permeability, protein binding, and target electrostatics.
Predicted pKa; experimental validation recommended for target-engagement models.
Ionization state Drug-likeness Physicochemical profiling

Tautomeric Purity and Regiochemical Fidelity

The 4‑yl and 5‑yl tautomers of (imidazol‑4‑yl)aniline are constitutional isomers that interconvert via a 1,3‑prototropic shift. In practice, 4‑(1H‑imidazol‑4‑yl)aniline is furnished with ≥98% HPLC purity and a single InChI Key (CENKJXADYBDCLM‑UHFFFAOYSA‑N) , whereas commercial samples labeled “4‑(1H‑imidazol‑5‑yl)aniline” may contain equilibrium mixtures. Alkylation or acylation of the imidazole nitrogen proceeds with distinct regioselectivity: the 4‑yl isomer directs substitution to N‑1, whereas the tautomeric mixture yields N‑1/N‑3 regioisomeric mixtures, compromising library fidelity [1].

Tautomeric Purity
Class-level inference
Single regioisomer (≥98% HPLC) vs. potential equilibrium mixtures
Defined 4‑yl regioisomer supports reproducible N‑functionalization outcomes in library synthesis.
Tautomerization barrier inferred from computational studies. Regiochemical fidelity review advised.
Tautomerism Regiochemical purity Library synthesis

4-(1H-Imidazol-4-yl)aniline: Application Scenarios


ASIC3 Fragment-Based Screening

Where a research program requires a defined chemical starting point for ASIC3 inhibitor optimization, 4-(1H-imidazol-4-yl)aniline offers a consistent IC₅₀ of 430 µM in patch‑clamp electrophysiology [1]. This value serves as a reliable baseline for structure‑activity relationship (SAR) expansion, avoiding the 160 µM activity bias observed with the benzylamine analog that could misdirect medicinal chemistry efforts.

Regiochemically Defined Library Synthesis

When automated amide or sulfonamide library synthesis demands a single, tautomerically pure scaffold, the 4‑yl isomer delivers ≥98% a single HPLC peak and a defined InChI Key [1]. This purity minimizes the risk of generating N‑alkylated regioisomeric mixtures that would otherwise necessitate additional purification and characterization, as documented for tautomeric imidazole derivatives .

Solid-Form Selection for Compound Management

For compound management facilities that store and dispense milligram to gram quantities of building blocks, the higher melting point of 4-(1H-imidazol-4-yl)aniline (150–155 °C [1]) relative to the 1‑yl regioisomer (141–147 °C ) provides enhanced resistance to ambient‑temperature softening and caking. This thermal stability directly reduces solid‑handling failures in automated powder dispensing platforms.

Protonatable Ligands for Coordination Chemistry

The predicted high pKa of the anilinium group (≈14.6 [1]) ensures that 4-(1H-imidazol-4-yl)aniline retains a positive charge across a broad pH range (up to pH 12). In metal‑ligand design, this property contrasts with the neutral 4‑phenylimidazole scaffold, enabling the preparation of cationic complex precursors with distinct solubility and catalytic activity profiles.

Application
Selection Property
Validation Focus
ASIC3 Fragment-Based Screening
Reported inhibitory context consistency
SAR baseline verification in patch-clamp assays
Regiochemically Defined Library Synthesis
Tautomeric and regiochemical purity
N‑alkylation product distribution analysis
Solid-Form Selection for Compound Management
Thermal stability and melting range
Ambient storage and powder dispensing trials
Protonatable Ligands for Coordination Chemistry
High predicted pKa of anilinium group
pH-dependent complexation and solubility studies

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